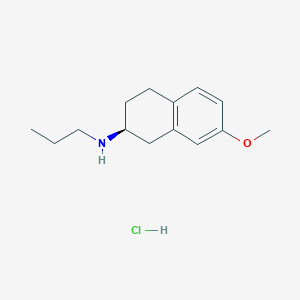
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride, also known as 7-MeO-APT, is a synthetic compound that belongs to the family of tetralin derivatives. It is a potent and selective agonist of the dopamine D3 receptor and has been studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mecanismo De Acción
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride acts as a selective agonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical dopamine pathways in the brain. Activation of the D3 receptor by (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride leads to an increase in dopamine release, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride can modulate dopamine release in various brain regions, including the nucleus accumbens, prefrontal cortex, and striatum. The compound has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride in laboratory experiments is its high selectivity for the dopamine D3 receptor, which allows for more specific and targeted studies. However, the compound's potency and selectivity can also present challenges in terms of dosing and interpretation of results.
Direcciones Futuras
There are several potential future directions for research on (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride. One area of interest is its potential as a therapeutic agent for drug addiction, particularly in the context of opioid addiction. Another area of research is the compound's effects on cognitive function and memory, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride and its potential as a neuroprotective agent.
Métodos De Síntesis
The synthesis of (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride involves several steps, including the protection of the amine group, the alkylation of the tetralin ring, and the removal of the protecting group. The final product is obtained as a hydrochloride salt. The synthesis of (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride has been described in several research papers, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
The selective activation of dopamine D3 receptors by (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. The compound has also been studied for its effects on cognitive function and memory, as well as its potential as a neuroprotective agent in Parkinson's disease.
Propiedades
IUPAC Name |
(2S)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBFQXBFQPSSC-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

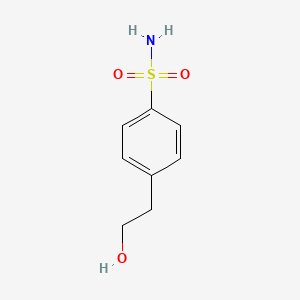
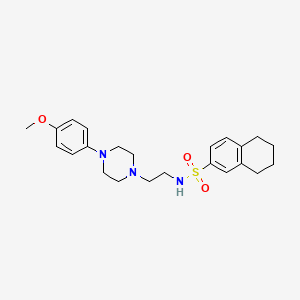
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2632302.png)

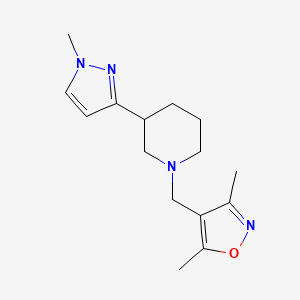
![4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine](/img/structure/B2632308.png)
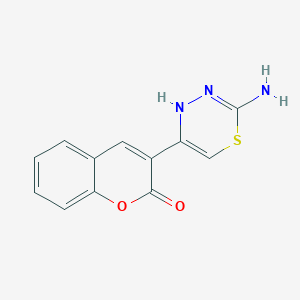
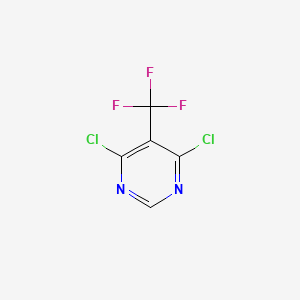
![N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2632312.png)
![1-[(2-Methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2632315.png)
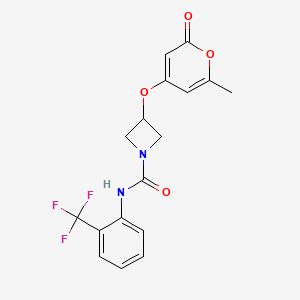

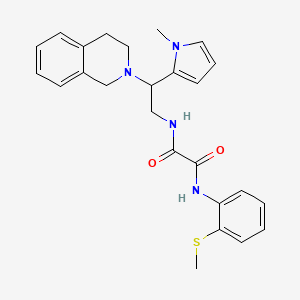
![4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2632321.png)